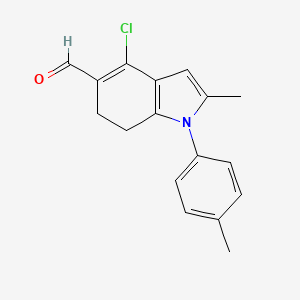![molecular formula C12H14N4O B12921753 2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one CAS No. 849480-57-5](/img/structure/B12921753.png)
2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one typically involves the condensation of 6-aminopyrimidines with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 6-aminopyrimidine with (1R)-1-phenylethylamine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including antiviral, anticancer, and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
2-Amino-6-methyl-4-pyrimidinol: Known for its use as a pharmaceutical intermediate.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: A compound with a different core structure but similar functional groups.
Uniqueness
2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the (1R)-1-phenylethyl group. This structural feature imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research.
Propiedades
Número CAS |
849480-57-5 |
|---|---|
Fórmula molecular |
C12H14N4O |
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
2-amino-4-[[(1R)-1-phenylethyl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H14N4O/c1-8(9-5-3-2-4-6-9)14-10-7-11(17)16-12(13)15-10/h2-8H,1H3,(H4,13,14,15,16,17)/t8-/m1/s1 |
Clave InChI |
DCSHLPZTZZMPPJ-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC2=CC(=O)NC(=N2)N |
SMILES canónico |
CC(C1=CC=CC=C1)NC2=CC(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


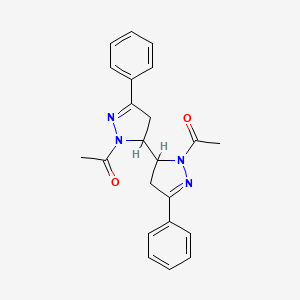
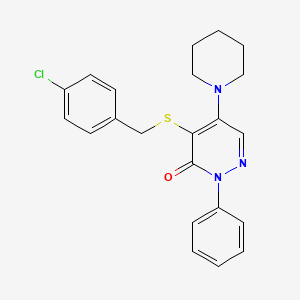


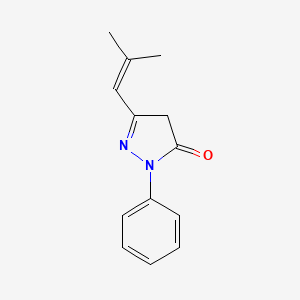

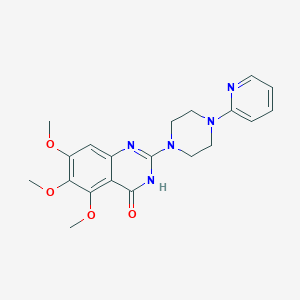



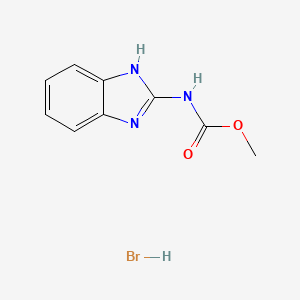
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
